

Technical Guide: Spectroscopic Data of 8-Chloro-6-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name:	8-Chloro-6-(trifluoromethyl)quinoline
Cat. No.:	B582341

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound **8-Chloro-6-(trifluoromethyl)quinoline**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds. It also outlines the standard methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **8-Chloro-6-(trifluoromethyl)quinoline**. These predictions are derived from established spectroscopic principles and data from analogous quinoline derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~9.0 - 9.2	dd	$J \approx 4.5, 1.8$ Hz	1H	H-2
~8.2 - 8.4	dd	$J \approx 8.5, 1.8$ Hz	1H	H-4
~8.0 - 8.2	d	$J \approx 2.0$ Hz	1H	H-5
~7.8 - 8.0	d	$J \approx 2.0$ Hz	1H	H-7
~7.6 - 7.8	dd	$J \approx 8.5, 4.5$ Hz	1H	H-3

Table 2: Predicted ^{13}C NMR Spectral DataSolvent: CDCl_3

Chemical Shift (δ , ppm)	Assignment
~152	C-2
~148	C-8a
~136	C-4
~133 (q, $J \approx 33$ Hz)	C-6
~130	C-7
~128	C-5
~126	C-8
~124 (q, $J \approx 272$ Hz)	CF_3
~122	C-4a
~121	C-3

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
~1600, ~1500, ~1470	Medium-Strong	Aromatic C=C stretching
~1320	Strong	C-F stretching (trifluoromethyl group)
~1140, ~1180	Strong	C-F stretching (trifluoromethyl group)
~830	Strong	C-Cl stretch
~880, ~800	Medium-Strong	Out-of-plane C-H bending

Table 4: Predicted Mass Spectrometry Data

Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
231/233	High	[M] ⁺ . (Molecular ion peak with chlorine isotope pattern)
202/204	Medium	[M - CHO] ⁺ .
196	Medium	[M - Cl] ⁺
164	Medium	[M - CF ₃] ⁺
127	High	[C ₉ H ₆ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **8-Chloro-6-(trifluoromethyl)quinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **8-Chloro-6-(trifluoromethyl)quinoline** (approximately 5-15 mg) would be dissolved in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The solution would then be transferred to an NMR tube. Both ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

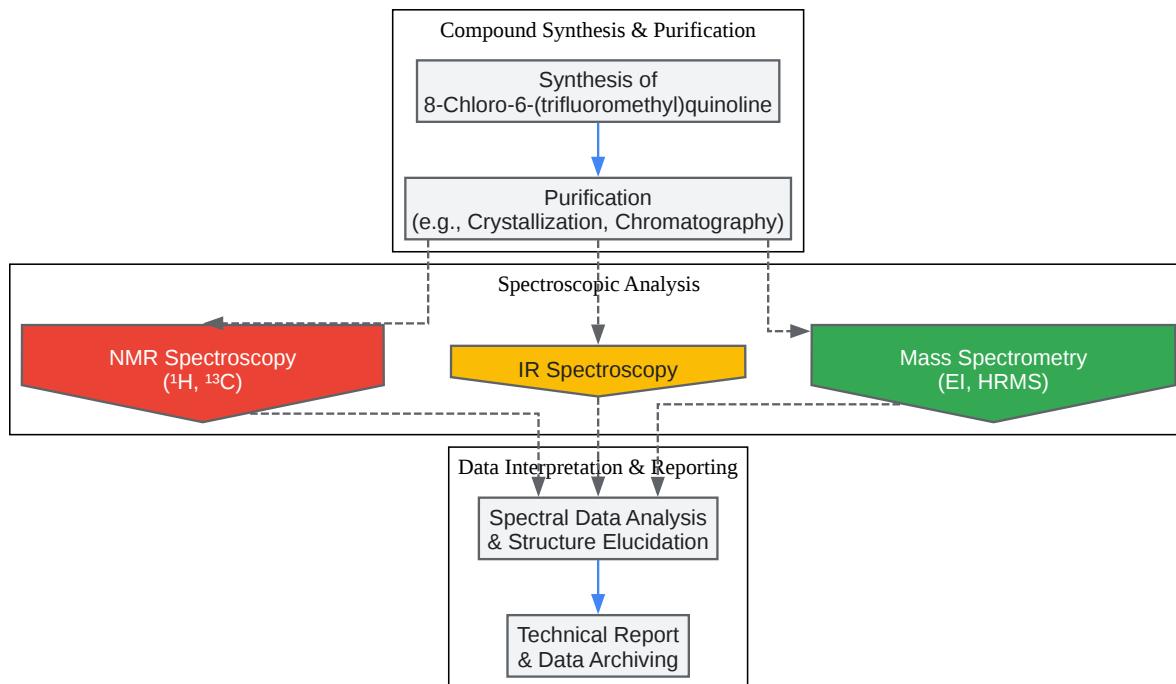
The IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . Alternatively, the sample can be prepared as a KBr pellet.[\[6\]](#)

Mass Spectrometry (MS)

The mass spectrum would be obtained using a mass spectrometer, with Electron Ionization (EI) being a common method for such compounds.[\[10\]](#) A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a suitable mass-to-charge ratio (m/z) range, for instance, 50-500 amu, to observe the molecular ion and characteristic fragment ions.[\[10\]](#) High-resolution mass spectrometry (HRMS) could be used for precise mass measurements to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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